N'-(3-acetyl-6-methyl-4-oxo-4H-pyran-2-yl)-2-phenylacetohydrazide
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Overview
Description
N’-(3-acetyl-6-methyl-4-oxo-4H-pyran-2-yl)-2-phenylacetohydrazide is a synthetic organic compound characterized by its unique structure, which includes a pyran ring, an acetyl group, and a phenylacetohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-acetyl-6-methyl-4-oxo-4H-pyran-2-yl)-2-phenylacetohydrazide typically involves the following steps:
Formation of the Pyran Ring: The pyran ring is synthesized through a cyclization reaction involving appropriate precursors such as acetylacetone and ethyl acetoacetate under acidic or basic conditions.
Introduction of the Acetyl Group: The acetyl group is introduced via acetylation reactions using acetic anhydride or acetyl chloride in the presence of a catalyst like pyridine.
Hydrazide Formation: The phenylacetohydrazide moiety is formed by reacting phenylacetic acid hydrazide with the pyran derivative under reflux conditions in a suitable solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction parameters to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl and methyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions, where the hydrazide nitrogen can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted hydrazides or other derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, N’-(3-acetyl-6-methyl-4-oxo-4H-pyran-2-yl)-2-phenylacetohydrazide is used as an intermediate for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have shown that derivatives of this compound exhibit antimicrobial, antifungal, and anticancer activities, making it a candidate for drug development.
Medicine
In medicinal chemistry, the compound is explored for its pharmacological properties. Its derivatives are tested for their efficacy in treating various diseases, including bacterial infections and cancer. The hydrazide moiety is particularly important for its ability to form stable complexes with metal ions, which can enhance its biological activity.
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties. For example, it can be incorporated into polymers to modify their thermal and mechanical properties.
Mechanism of Action
The mechanism by which N’-(3-acetyl-6-methyl-4-oxo-4H-pyran-2-yl)-2-phenylacetohydrazide exerts its effects involves several molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This is particularly relevant in its antimicrobial and anticancer activities.
Metal Chelation: The hydrazide group can chelate metal ions, which can disrupt metal-dependent biological processes in microorganisms or cancer cells.
DNA Interaction: The compound can intercalate into DNA, disrupting its replication and transcription processes, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
- N’-(3-acetyl-6-methyl-4-oxo-4H-pyran-2-yl)-2-(2,4-dichlorophenoxy)acetohydrazide
- N’-(3-acetyl-6-methyl-4-oxo-4H-pyran-2-yl)-2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetohydrazide
Uniqueness
N’-(3-acetyl-6-methyl-4-oxo-4H-pyran-2-yl)-2-phenylacetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, making it more suitable for certain applications.
Properties
Molecular Formula |
C16H16N2O4 |
---|---|
Molecular Weight |
300.31 g/mol |
IUPAC Name |
N'-(3-acetyl-6-methyl-4-oxopyran-2-yl)-2-phenylacetohydrazide |
InChI |
InChI=1S/C16H16N2O4/c1-10-8-13(20)15(11(2)19)16(22-10)18-17-14(21)9-12-6-4-3-5-7-12/h3-8,18H,9H2,1-2H3,(H,17,21) |
InChI Key |
XAWBWFXFYDMCEX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C(=C(O1)NNC(=O)CC2=CC=CC=C2)C(=O)C |
Origin of Product |
United States |
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